logP Lipophilicity Advantage Over Propazine and Atrazine
The target compound exhibits a calculated logP of 3.67 [1], which is 0.74 units higher than the experimental logP of propazine (2.93) [2] and 1.07 units higher than the XlogP of atrazine (2.60) [3]. This logP differential predicts significantly greater partitioning into lipid bilayers and organic phases, a property that can be leveraged when designing molecules for intracellular targets or agrochemical formulations requiring enhanced cuticular penetration.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.67 (calculated, ZINC15) |
| Comparator Or Baseline | Propazine logP = 2.93 (SIELC); Atrazine XlogP = 2.60 (Plantaedb) |
| Quantified Difference | +0.74 vs propazine; +1.07 vs atrazine |
| Conditions | Calculated values at 25 °C, neutral species |
Why This Matters
A logP difference of ≥0.7 units is sufficient to alter membrane permeability by an order of magnitude, making the target compound the preferred choice when high lipophilicity is a design requirement.
- [1] ZINC15 Database. Substance ZINC000041147133, 6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine. logP 3.671. (Accessed 2025). View Source
- [2] SIELC Technologies. Propazine analytical data: logP 2.93. (2018). View Source
- [3] Plantaedb. Atrazine: XlogP 2.60, TPSA 62.70 Ų. (2026). View Source
